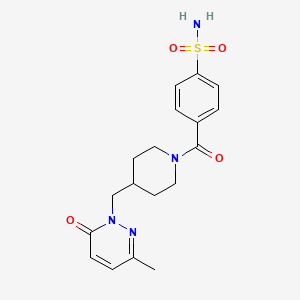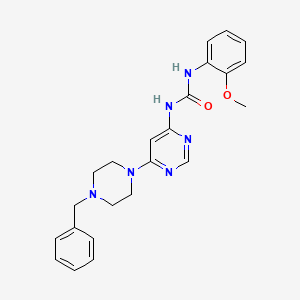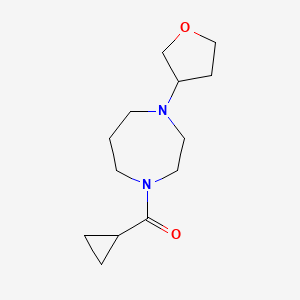
2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetonitrile, is a heterocyclic compound that contains a 1,2,4-triazole ring, a dichlorophenyl group, and a thioether linkage to an acetonitrile moiety. This structure suggests potential biological activity and the presence of multiple reactive sites for further chemical modifications.
Synthesis Analysis
The synthesis of related heterocyclic compounds often begins with a starting compound that is functionalized through various chemical reactions. For instance, a study describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material for synthesizing a series of triazole derivatives with potential enzyme inhibition properties . Another synthesis approach involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile to yield different chlorinated and cyano-substituted products . These methods highlight the versatility of triazole and acetonitrile moieties in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a related compound, 2-{5-[2-(2,6-dichlorophenylamino)benzyl]-4-p-tolyl-4H-1,2,4-triazol-3-ylthio}acetate, was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and intramolecular interactions . These structural studies are crucial for understanding the conformation and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of triazole and acetonitrile derivatives can lead to various chemical transformations. For instance, the reaction of 2-(1,3-diphenyl-1H-1,2,4-triazol-5-yl)-2,2-dinitroacetonitrile with diazomethane involves a 1,3-dipolar cycloaddition, resulting in a mixture of triazole products . Additionally, the transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles showcases the ability to mediate ring transformations to yield new structures . These reactions demonstrate the chemical versatility of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogens, the triazole ring, and the acetonitrile group can affect the compound's polarity, solubility, and reactivity. The hydrolysis of related compounds, such as 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile, can lead to products that form adducts with solvents like acetonitrile, indicating solvatochromic behavior . These properties are important for the application of these compounds in various fields, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Herbicide Toxicity and Environmental Impact 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide used globally in agriculture and urban activities, has been the subject of extensive research, especially concerning its toxicological and mutagenic effects on natural environments. The review by Zuanazzi, Ghisi, and Oliveira (2020) provides a comprehensive scientometric analysis, revealing the USA, Canada, and China as the leading contributors to this field. Research categories like 'Toxicology' and 'Biochemical and Molecular Biology' have been most influential, with a trend towards studies on occupational risk, neurotoxicity, herbicide resistance or tolerance, and impacts on non-target aquatic species. The focus has been on molecular biology, particularly gene expression and pesticide degradation studies, indicating a trajectory towards advanced research in 2,4-D toxicology and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Biological Applications of 1,2,4-Triazole Derivatives 1,2,4-triazole derivatives have been explored for various biological activities. Ohloblina (2022) highlights the synthesis of biologically active substances among these derivatives, showcasing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. This review underscores the significant potential of 1,2,4-triazoles in scientific research, reflecting the active search for novel compounds and the high biological activity of these derivatives (Ohloblina, 2022).
Herbicide Biodegradation and Environmental Remediation Research on the environmental impact and biodegradation of herbicides like 2,4-D has been pivotal. Magnoli et al. (2020) delve into the role of microorganisms in the degradation of herbicides based on 2,4-D, primarily used to control wide leaf weeds in crops like rice, wheat, sorghum, sugar cane, and corn. The review emphasizes the importance of microbial remediation processes to prevent pollution and safeguard public health, highlighting the environmental implications of the indiscriminate use of pesticides (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4S/c11-6-1-2-7(8(12)3-6)9(4-13)17-10-14-5-15-16-10/h1-3,5,9H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWUVMNTDQYVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)SC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3004065.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)
![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)



![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
